molecular formula C10H8BFO3 B6342434 4-(2-Fluorophenyl)furan-2-boronic acid CAS No. 2096338-79-1

4-(2-Fluorophenyl)furan-2-boronic acid

Cat. No.: B6342434
CAS No.: 2096338-79-1
M. Wt: 205.98 g/mol
InChI Key: RKLJTNDXRBRKNL-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)furan-2-boronic acid is an organoboron compound that features a furan ring substituted with a boronic acid group and a fluorophenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)furan-2-boronic acid typically involves the borylation of a suitable furan derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated furan with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)furan-2-boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

4-(2-Fluorophenyl)furan-2-boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)furan-2-boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)furan-2-boronic acid is unique due to the presence of both a fluorophenyl group and a furan ring, which can impart distinct electronic and steric properties, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

[4-(2-fluorophenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO3/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLJTNDXRBRKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C2=CC=CC=C2F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242790
Record name Boronic acid, B-[4-(2-fluorophenyl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096338-79-1
Record name Boronic acid, B-[4-(2-fluorophenyl)-2-furanyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(2-fluorophenyl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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